rac-4-Methyl-4-[(trimethylsilyl)oxy]-1-octyne-d5
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Overview
Description
rac-4-Methyl-4-[(trimethylsilyl)oxy]-1-octyne-d5 is a specialized organosilicon compound. It is known for its unique structural properties, which include a silicon atom bonded to three methyl groups and an alkoxy group containing a propynyl and pentyl chain. This compound is often used in organic synthesis and materials science due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-4-Methyl-4-[(trimethylsilyl)oxy]-1-octyne-d5 typically involves the reaction of trimethylsilyl chloride with an appropriate alcohol under basic conditions. The reaction can be represented as follows:
R-OH+Cl-Si(CH3)3→R-O-Si(CH3)3+HCl
In this case, the alcohol used would be 1-methyl-1-(2-propynyl)pentanol. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining consistency.
Chemical Reactions Analysis
Types of Reactions
rac-4-Methyl-4-[(trimethylsilyl)oxy]-1-octyne-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the alkoxy group to an alkyl group.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Alkylsilanes.
Substitution: Halosilanes.
Scientific Research Applications
rac-4-Methyl-4-[(trimethylsilyl)oxy]-1-octyne-d5 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules for improved stability and reactivity.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, including coatings and adhesives, due to its ability to enhance surface properties.
Mechanism of Action
The mechanism of action of rac-4-Methyl-4-[(trimethylsilyl)oxy]-1-octyne-d5 involves its ability to form strong bonds with various substrates. The silicon atom in the compound can form stable bonds with carbon, oxygen, and other elements, making it a versatile reagent in chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substrate.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl chloride: Used in similar substitution reactions but lacks the alkoxy group.
Trimethylsilyl acetylene: Contains a similar silicon-carbon bond but with an acetylene group instead of the propynyl and pentyl chain.
Trimethylsilyl ether: Similar in structure but with different alkoxy groups.
Uniqueness
rac-4-Methyl-4-[(trimethylsilyl)oxy]-1-octyne-d5 is unique due to its specific alkoxy group, which imparts distinct reactivity and properties. This makes it particularly useful in applications requiring precise control over chemical reactivity and stability.
Properties
CAS No. |
66792-28-7 |
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Molecular Formula |
C12H24OSi |
Molecular Weight |
212.40 g/mol |
IUPAC Name |
trimethyl(4-methyloct-1-yn-4-yloxy)silane |
InChI |
InChI=1S/C12H24OSi/c1-7-9-11-12(3,10-8-2)13-14(4,5)6/h2H,7,9-11H2,1,3-6H3 |
InChI Key |
CUIZMOBTKIYAAO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(CC#C)O[Si](C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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